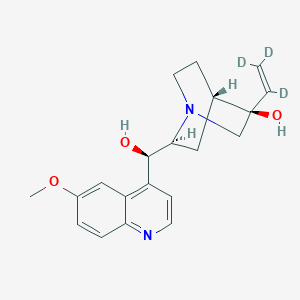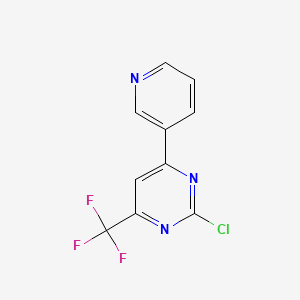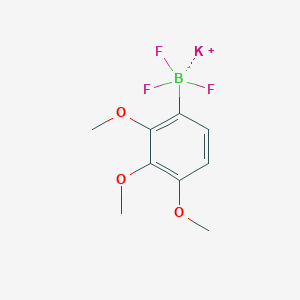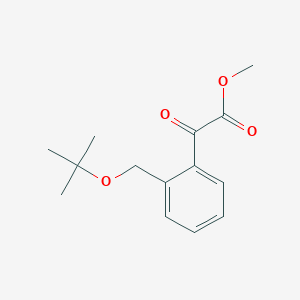
Methyl 2-(2-(tert-butoxymethyl)phenyl)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-(tert-butoxymethyl)phenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with a tert-butoxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(tert-butoxymethyl)phenyl)-2-oxoacetate typically involves the esterification of 2-(tert-butoxymethyl)benzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-(tert-butoxymethyl)phenyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ester can yield 2-(tert-butoxymethyl)benzoic acid, while reduction can produce 2-(tert-butoxymethyl)benzyl alcohol.
Aplicaciones Científicas De Investigación
Methyl 2-(2-(tert-butoxymethyl)phenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which methyl 2-(2-(tert-butoxymethyl)phenyl)-2-oxoacetate exerts its effects involves the interaction of its ester group with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The tert-butoxymethyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(tert-butoxycarbonylamino)-3-hydroxy-3-phenylpropanoate
- Methyl 2-(tert-butoxycarbonylamino)phenylacetate
- Methyl 2-(tert-butoxycarbonylamino)-3-phenylpropanoate
Uniqueness
Methyl 2-(2-(tert-butoxymethyl)phenyl)-2-oxoacetate is unique due to the presence of the tert-butoxymethyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis, as it can be selectively modified to produce a wide range of derivatives.
Propiedades
Fórmula molecular |
C14H18O4 |
|---|---|
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
methyl 2-[2-[(2-methylpropan-2-yl)oxymethyl]phenyl]-2-oxoacetate |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-9-10-7-5-6-8-11(10)12(15)13(16)17-4/h5-8H,9H2,1-4H3 |
Clave InChI |
PXMLZMADFZEJOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCC1=CC=CC=C1C(=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



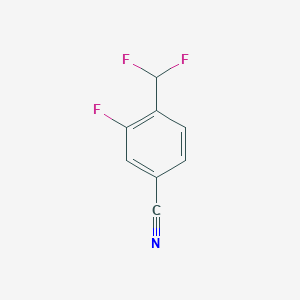
![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)
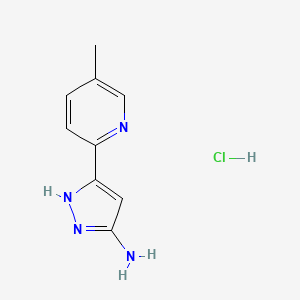
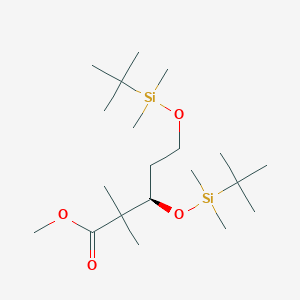
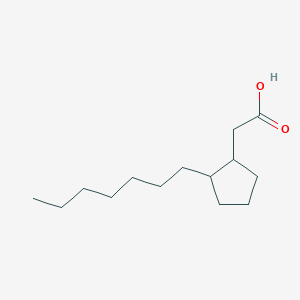

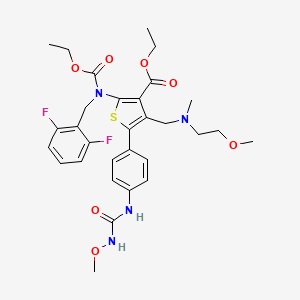


![4-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13713592.png)
